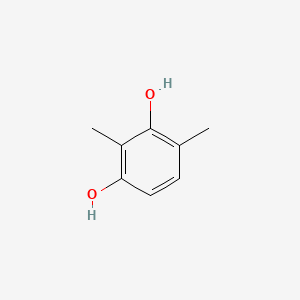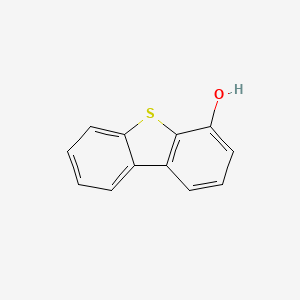
4-Hydroxydibenzothiophene
Overview
Description
4-Hydroxydibenzothiophene is a polycyclic aromatic hydrocarbon belonging to the class of dibenzothiophenes. It has a molecular formula of C12H8OS and is characterized by a hydroxyl group attached to the dibenzothiophene structure
Mechanism of Action
Target of Action
A similar compound, 4,4’-dihydroxybenzophenone, has been reported to targetLanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
It’s worth noting that 4,4’-dihydroxybenzophenone is known to inhibit lanosterol 14-alpha demethylase, thereby disrupting the production of ergosterol and affecting the integrity of the fungal cell membrane .
Biochemical Pathways
Related compounds like 4-hydroxybenzoic acid have been studied for their impact on various biochemical pathways . For instance, 4-Hydroxybenzoic acid is known to be involved in the biodegradation pathways of several aromatic compounds .
Pharmacokinetics
It was found to be rapidly absorbed and widely distributed to various tissues, including the brain . The absolute bioavailability was low, and the compound was rapidly metabolized into 4-Hydroxybenzoic acid .
Result of Action
Based on the action of similar compounds, it can be inferred that it might interfere with the biosynthesis of vital cellular components, leading to potential disruption of cellular functions .
Action Environment
It’s worth noting that environmental conditions can significantly impact the absorption, distribution, metabolism, and excretion of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-Hydroxydibenzothiophene involves the reaction of 4-magnesio-bromodibenzothiophene with oxygen . Another method includes the reaction of thiophenol with an equimolar amount of o-chloro-o-bromophenol at high temperatures (550-580°C) in an inert gas atmosphere . This reaction yields this compound along with side products such as phenol and o-mercaptophenol.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the high-temperature synthesis methods mentioned above can be scaled up for industrial applications. The use of flow systems and inert gas atmospheres are crucial for maintaining the reaction conditions and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxydibenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Electrophilic substitution reactions can occur in the presence of reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various hydrogenated derivatives .
Scientific Research Applications
4-Hydroxydibenzothiophene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and in studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: Research has explored its potential in biodesulfurization processes, where microbial strains are used to remove sulfur from fossil fuels.
Medicine: While direct medical applications are limited, derivatives of dibenzothiophenes have shown potential in pharmaceutical research.
Industry: It is used in the development of materials with specific electronic properties and in the study of environmental pollutants.
Comparison with Similar Compounds
Dibenzothiophene: The parent compound without the hydroxyl group.
4,4’-Dihydroxybenzophenone: Another hydroxylated aromatic compound with different structural features.
Tetrahydrodibenzothiophene: A hydrogenated derivative of dibenzothiophene.
Uniqueness: Its ability to undergo diverse chemical reactions and its role in biodesulfurization highlight its importance in both research and industrial contexts .
Properties
IUPAC Name |
dibenzothiophen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBWJLQUFMWZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179204 | |
| Record name | 4-Hydroxydibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24444-75-5 | |
| Record name | 4-Hydroxydibenzothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024444755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxydibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
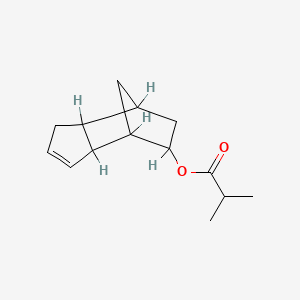
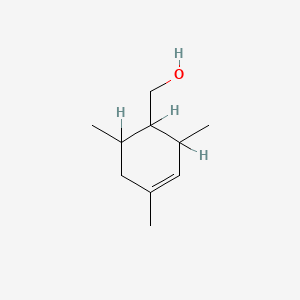
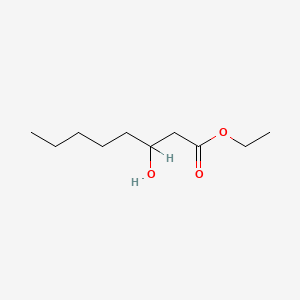


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)-](/img/structure/B1594597.png)


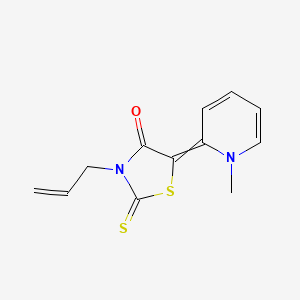

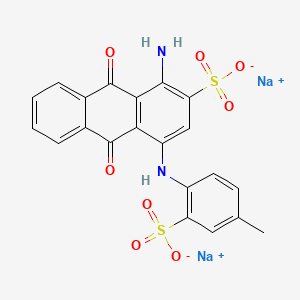
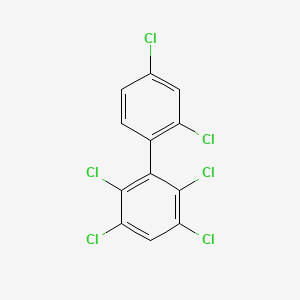
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-](/img/structure/B1594610.png)
